Aripiprazole N,N-Dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aripiprazole is a novel antipsychotic drug that has been developed to treat conditions such as schizophrenia. It functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. The drug has been found to be well-tolerated in clinical studies and does not significantly induce extrapyramidal syndromes, which are common side effects associated with other antipsychotic drugs .
Synthesis Analysis
The synthesis of Aripip
Aplicaciones Científicas De Investigación
Pharmacological Profile and Mechanism of Action
Aripiprazole's Unique Pharmacological Properties Aripiprazole stands out in the pharmacological landscape for its novel profile, particularly in the treatment of psychotic and mood disorders in youth. It shows significant efficacy in reducing the Positive and Negative Symptom Scale (PANSS) scores in youth with schizophrenia and improvements in the Young Mania Rating Scale (YMRS) in youth with bipolar disorder. Notably, aripiprazole is associated with a lower incidence of weight gain and less elevation of prolactin, making it a distinguished choice in its class (Doey, 2012).
Dopamine-Serotonin System Stabilization Aripiprazole is recognized as a dopamine-serotonin system stabilizer, a unique aspect that sets it apart from other antipsychotics. Unlike conventional antagonists at D(2) receptors, aripiprazole acts as a partial agonist, suggesting a potentially neutral impact on body weight and possibly mitigating the quality of life concerns often associated with long-term antipsychotic treatment. However, it's crucial to note that the prevalence of clinically relevant weight gain during therapy with aripiprazole is similar to other antipsychotic agents (Gentile, 2009).
Therapeutic Efficacy and Tolerability
Effectiveness in Schizophrenia and Bipolar Disorder Aripiprazole has established its efficacy in the treatment of schizophrenia and bipolar I disorder. The drug has demonstrated effectiveness as early as the first or second week of treatment and has maintained its efficacy for up to 52 weeks. It's also been effective in preventing relapse in patients with stable chronic schizophrenia. Moreover, aripiprazole may improve cognitive function, offering additional benefits beyond its primary therapeutic effects (Harrison & Perry, 2004).
Tolerability and Safety Profile Aripiprazole presents a generally well-tolerated profile, with low rates of motor side effects and metabolic adverse effects. Despite reports of akathisia and tremor, these are generally uncommon, with incidences of 10–11% or less. Notably, treatment with aripiprazole is associated with reduced serum prolactin levels and QTc interval, marking it as a safer option compared to several alternatives (Preda & Shapiro, 2020).
Safety And Hazards
Propiedades
IUPAC Name |
7-[4-[4-(2,3-dichlorophenyl)-1,4-dioxidopiperazine-1,4-diium-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27Cl2N3O4/c24-19-4-3-5-21(23(19)25)28(31)13-11-27(30,12-14-28)10-1-2-15-32-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMMBGUILKWQHOA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCC[N+]3(CC[N+](CC3)(C4=C(C(=CC=C4)Cl)Cl)[O-])[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436809 |
Source
|
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aripiprazole N,N-Dioxide | |
CAS RN |
573691-13-1 |
Source
|
Record name | Aripiprazole N,N-Dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.